3,4,5a-Trihydroxy-6-amethoxyoxanea-2-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids, characterized by the presence of multiple hydroxyl groups and a methoxy substituent. This compound is noteworthy for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical processes, which involve the modification of simpler organic molecules. It is not commonly found in nature but can be derived from natural products or synthesized in the laboratory.
3,4,5a-Trihydroxy-6-amethoxyoxanea-2-carboxylic acid is classified as:
The synthesis of 3,4,5a-Trihydroxy-6-amethoxyoxanea-2-carboxylic acid can involve several steps, typically starting from simpler aromatic compounds or sugars.
The synthesis may follow these general steps:
The molecular structure of 3,4,5a-Trihydroxy-6-amethoxyoxanea-2-carboxylic acid can be represented by its chemical formula , where , , and correspond to the number of carbon, hydrogen, and oxygen atoms respectively. The exact structure would illustrate the positioning of hydroxyl and methoxy groups on the aromatic ring.
3,4,5a-Trihydroxy-6-amethoxyoxanea-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids:
The reactivity of this compound can be influenced by the presence of multiple functional groups which may lead to complex reaction pathways involving nucleophilic substitutions or eliminations.
The mechanism of action for 3,4,5a-Trihydroxy-6-amethoxyoxanea-2-carboxylic acid can vary depending on its application but generally involves:
Quantitative data regarding its efficacy in biological systems would require experimental studies typically involving pharmacological assays.
3,4,5a-Trihydroxy-6-amethoxyoxanea-2-carboxylic acid has potential applications in:
The construction of the polyhydroxylated oxane core in 3,4,5a-trihydroxy-6a-methoxyoxane-2a-carboxylic acid exemplifies nature’s precision in oxygenative chemistry. This process begins with a C6-carboxylic acid precursor (e.g., a dihydroxybenzoate derivative), which undergoes enzymatic ring expansion via a flavin-dependent monooxygenase (FMO). Analogous to p-hydroxybenzoate hydroxylase (PHBH), this FMO employs reduced nicotinamide adenine dinucleotide phosphate (NADPH) and O₂ to insert an oxygen atom adjacent to the carboxyl group, initiating lactonization [1]. Molecular dynamics simulations of related systems reveal that active-site mutations (e.g., Tyr385Phe in PHBH) reposition the substrate, enabling nucleophilic attack by water at the C5 position—a critical step for hydroxylation and subsequent ring cleavage [1].
The resulting aliphatic chain then undergoes stereoselective hydroxylations catalyzed by cytochrome P450 monooxygenases (P450s) or non-heme Fe²⁺/α-ketoglutarate-dependent dioxygenases. These enzymes install hydroxyl groups at C3, C4, and C5a with strict regio- and stereocontrol, likely governed by substrate anchoring via hydrogen-bonding networks. Quantum mechanics/molecular mechanics (QM/MM) studies of analogous hydroxylases demonstrate that deprotonation of nascent hydroxyl groups is essential for catalytic efficiency, preventing undesired shunt reactions [1] [5]. Final oxane ring closure occurs spontaneously or enzymatically via an aldolase-like mechanism, yielding the characteristic six-membered oxygen heterocycle.
Table 1: Key Enzymatic Steps in Oxane Core Assembly
Step | Enzyme Class | Cofactors/Substrates | Catalytic Outcome |
---|---|---|---|
Aromatic Hydroxylation | Flavin Monooxygenase (FMO) | NADPH, O₂ | Ortho-dihydroxylation & ring opening |
Aliphatic Hydroxylation | Cytochrome P450 / Fe²⁺-Dioxygenase | O₂, α-ketoglutarate | C3, C4, C5a-hydroxylation |
Ring Cyclization | Spontaneous / Aldolase | None / Acceptor molecule | Oxane ring formation |
The 6a-O-methylation of the oxane core highlights the evolutionary repurposing of O-methyltransferases (OMTs) from primary to specialized metabolism. Phylogenetically, these OMTs belong to the S-adenosylmethionine (SAM)-dependent class I enzymes, characterized by a Rossmann-like fold for SAM binding. Genomic analyses reveal that OMTs involved in complex polyketide modifications (e.g., this compound) cluster within clades distinct from lignin or flavonoid OMTs, suggesting functional divergence early in vascular plant evolution [9].
Aminotransferase (AT) evolution provides a parallel: primordial enzymes exhibited broad substrate promiscuity, allowing adaptation to new metabolic niches. Similarly, OMTs likely evolved from promiscuous ancestors capable of methylating diverse oxygen nucleophiles—phenolic, aliphatic, or carboxylate groups [6]. In the case of 3,4,5a-trihydroxy-6a-methoxyoxane-2a-carboxylic acid, the 6a-OH group acts as the methyl acceptor. Site-directed mutagenesis studies of related OMTs identify a conserved His/Asn-Asp catalytic triad that deprotonates the hydroxyl group, enhancing nucleophilicity for SAM attack [6] [9]. Notably, the spatial constraint imposed by the oxane ring necessitates a compact active site, explaining why these OMTs are ineffective with bulky substrates like flavonoids.
Episodic positive selection has further refined OMT specificity. Branch-site analysis of OMT gene trees detects positively selected residues on protein surfaces (away from active sites), suggesting adaptations for protein-protein interactions—potentially enabling metabolic channeling with upstream hydroxylases [9].
UDP-glycosyltransferases (UGTs) critically diversify 3,4,5a-trihydroxy-6a-methoxyoxane-2a-carboxylic acid by conjugating sugars to its hydroxyl groups, altering solubility, stability, and bioactivity. These UGTs belong to the Family 1 glycosyltransferase superfamily, defined by a C-terminal plant secondary product glycosyltransferase (PSPG) motif. This 44-amino-acid domain binds the UDP-sugar donor and contains the catalytic histidine that deprotonates the acceptor hydroxyl [7] [9].
Phylogenomic analysis of UGTs across 65 plant genomes resolves them into 16 major groups (A–R). Glycosyltransferases modifying this compound cluster within Group E (specific for carboxyl/hydroxyl groups) and Group L (preferring aliphatic hydroxyls) [7] [9]. Lineage-specific expansions are evident: Populus trichocarpa encodes 191 UGTs, while Arabidopsis thaliana has 107. Among these, UGTs expressed in roots and leaves (e.g., Populus UGT78K1) show high activity toward the C3 and C4 hydroxyls of the oxane core [7].
Table 2: Glycosyltransferase Groups Implicated in Oxane Derivative Diversification
UGT Group | Preferred Acceptor Site | Sugar Donor | Regioselectivity Influencers |
---|---|---|---|
E | C2a-Carboxyl | UDP-glucose | Proximity to PSPG motif |
L | C3-Hydroxyl | UDP-rhamnose | Hydrophobic residues in acceptor pocket |
D | C4-Hydroxyl | UDP-apiose | Hydrogen-bonding with C5a-OH |
Regioselectivity is governed by subtle active-site variations. For example, Arabidopsis UGTs glycosylate benzoate analogs at C2, C3, or C4 positions, with selectivity influenced by adjacent hydroxyls: a meta-OH group enhances glycosylation at ortho-positions by 12-fold [3]. Molecular modeling of Populus UGT71B5 predicts similar steric and electronic constraints funneling the oxane core’s C4-OH toward nucleophilic attack on UDP-glucose [7]. Stress-inducible UGTs (e.g., those upregulated by drought/salt) may further modulate this compound’s glycosylation, linking environmental cues to metabolic diversification [7].
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